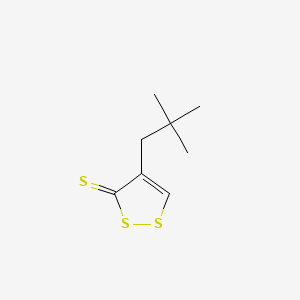

3H-1,2-Dithiole-3-thione, 4-neopentyl-

Description

Overview of Dithiolethione Chemistry and Significance in Contemporary Research

3H-1,2-Dithiole-3-thiones, commonly referred to as dithiolethiones, are a class of organosulfur heterocyclic compounds. nih.gov Their fundamental structure consists of a five-membered 1,2-dithiole (B8566573) ring featuring an exocyclic C=S group (thione). foodb.ca The parent compound of this class, 3H-1,2-dithiole-3-thione, was first synthesized in 1948. nih.govoxfordvitality.co.uk The synthesis of dithiolethiones can be achieved through several methods, with the sulfuration of 3-oxoesters using reagents like Lawesson's reagent or phosphorus pentasulfide being a common and established route. nih.govresearchgate.net Other synthetic strategies include the reaction of ketones with carbon disulfide, the sulfuration of isopropenyl derivatives, and reactions involving terminal alkynes. nih.govmdpi.com

Historically, interest in dithiolethiones grew in the 1940s and 1950s due to their potential industrial and pharmaceutical applications. nih.gov A significant resurgence in academic interest occurred in the 1980s when certain derivatives, such as Oltipraz (B1677276), were found to protect against carcinogen-induced DNA damage in animal models. nih.govoxfordvitality.co.uk This has led to extensive research into their role as potential cancer chemopreventive agents, which is largely attributed to their ability to activate the Nrf2 signaling pathway and induce phase II detoxification enzymes. nih.gov Beyond oncology, dithiolethiones are investigated for a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties, with studies suggesting they may be beneficial in managing hepatic diseases and neurodegenerative disorders like Parkinson's disease. oxfordvitality.co.uknih.gov More recently, they have gained attention as potential sources of hydrogen sulfide (B99878) (H₂S), a key gaseous signaling molecule in physiology. nih.gov

Structural Characteristics of 3H-1,2-Dithiole-3-thione, 4-neopentyl- within the Dithiolethione Class

The compound 3H-1,2-dithiole-3-thione, 4-neopentyl- belongs to the dithiolethione family and is defined by the core 3H-1,2-dithiole-3-thione heterocyclic system. Its unique feature is the presence of a neopentyl group, (CH₃)₃CCH₂–, substituted at the 4-position of the ring.

Interactive Table: Comparative Properties of Dithiolethiones

Use the filter to compare the specified compound with its parent and methyl-substituted analogs.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Canonical SMILES | InChIKey |

| 3H-1,2-Dithiole-3-thione, 4-neopentyl- | C₈H₁₂S₃ | 204.44 (Calculated) | CC(C)(C)CC1=CSSC1=S | (Calculated) |

| 3H-1,2-Dithiole-3-thione (Parent Compound) nih.gov | C₃H₂S₃ | 134.24 | C1=CSSC1=S | LZENMJMJWQSSNJ-UHFFFAOYSA-N |

| 3H-1,2-Dithiole-3-thione, 4-methyl- nih.gov | C₄H₄S₃ | 148.27 | CC1=CSSC1=S | YHKZVQYBNUVXKY-UHFFFAOYSA-N |

Research Gaps and Future Directions in the Fundamental Study of 3H-1,2-Dithiole-3-thione, 4-neopentyl-

A thorough review of academic literature reveals a significant research gap concerning 3H-1,2-dithiole-3-thione, 4-neopentyl-. There appear to be no dedicated studies on its synthesis, reactivity, or specific biological or chemical properties. This absence of data represents a clear opportunity for fundamental research.

Future research directions should logically begin with the development of an efficient and scalable synthesis for this specific compound, likely adapting known methods for creating 4-substituted dithiolethiones. nih.gov Following successful synthesis, comprehensive characterization using modern analytical techniques (including NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction) would be essential to provide foundational data on its precise structure and properties.

A key area for investigation would be to determine how the sterically demanding neopentyl group influences the compound's activity. Structure-activity relationship studies among dithiolethiones have not yet identified clear-cut structural features that confer potent chemopreventive or neuroprotective activity. nih.govnih.gov Synthesizing and testing the 4-neopentyl derivative would provide valuable data on the role of steric bulk at the 4-position, contributing to a more delineated understanding of how dithiolethione structure relates to biological function. nih.gov Such studies could clarify whether large, non-polar substituents enhance or diminish the induction of glutathione (B108866) or other cytoprotective pathways, which is a central mechanism of action for this class of compounds. nih.govnih.gov

Structure

3D Structure

Properties

CAS No. |

6976-85-8 |

|---|---|

Molecular Formula |

C8H12S3 |

Molecular Weight |

204.4 g/mol |

IUPAC Name |

4-(2,2-dimethylpropyl)dithiole-3-thione |

InChI |

InChI=1S/C8H12S3/c1-8(2,3)4-6-5-10-11-7(6)9/h5H,4H2,1-3H3 |

InChI Key |

BCEFZVIHOSVOJI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC1=CSSC1=S |

Origin of Product |

United States |

Synthetic Methodologies for 3h 1,2 Dithiole 3 Thione, 4 Neopentyl

Historical Evolution of Dithiolethione Synthesis Pathways

The journey into the synthesis of dithiolethiones began in the late 19th century. The first compound of this class, believed to be 4,5-dimethyl-3H-1,2-dithiole-3-thione, was prepared by G. A. Barbaglia in 1884 from the reaction of isovaleraldehyde (B47997) with sulfur. nih.gov It was not until 1948 that the parent compound, 3H-1,2-dithiole-3-thione (D3T), was first synthesized. nih.gov

Early synthetic approaches were often characterized by harsh reaction conditions. A prominent historical method involved the dehydrogenation and sulfuration of substrates containing isopropenyl or isopropyl groups, which were heated with elemental sulfur or phosphorus pentasulfide at temperatures reaching up to 200 °C. mdpi.com Due to the severity of these conditions and often low yields, this method has largely been superseded by more efficient protocols. mdpi.com

A significant advancement came in 1979 with the work of Pedersen and Lawesson, who introduced the sulfuration of 3-oxoesters using a mixture of Lawesson's reagent and elemental sulfur in refluxing toluene. mdpi.comresearchgate.net This became one of the most common and versatile methods for constructing the dithiolethione ring and laid the groundwork for many subsequent synthetic strategies. researchgate.net

| Milestone | Year | Description | Reference |

| First Dithiolethione Synthesis | 1884 | G. A. Barbaglia reported the synthesis of what was likely 4,5-dimethyl-3H-1,2-dithiole-3-thione. | nih.gov |

| Synthesis of Parent Compound (D3T) | 1948 | The first successful synthesis of the unsubstituted 3H-1,2-dithiole-3-thione was achieved. | nih.gov |

| Lawesson's Reagent Introduced | 1979 | A method for sulfurating 3-oxoesters using Lawesson's reagent and sulfur was developed, offering higher yields. | mdpi.comresearchgate.net |

| HMDO-Modified Procedure | Post-1979 | Curphey developed a more efficient procedure using P₄S₁₀, sulfur, and hexamethyldisiloxane (B120664) (HMDO). mdpi.com | mdpi.com |

Precursor Chemistry and Reaction Conditions Optimization for 3H-1,2-Dithiole-3-thione, 4-neopentyl- Formation

The choice of precursor is paramount for the successful synthesis of 4-neopentyl-3H-1,2-dithiole-3-thione. The most logical starting materials are β-dicarbonyl compounds bearing a neopentyl group at the α-carbon.

| Precursor Type | Example Structure | Synthetic Utility | Reference |

| 2-Substituted β-Ketoester | Ethyl 2-neopentyl-3-oxobutanoate | An unsymmetrical precursor that, upon sulfuration, can yield the target 4-neopentyl product. | mdpi.comunirioja.es |

| 3-Substituted Pentane-2,4-dione | 3-Neopentylpentane-2,4-dione | A symmetrical precursor that would lead to a 4-neopentyl-5-methyl-substituted dithiolethione. | unirioja.es |

These precursors can be synthesized via standard organic methods, such as the alkylation of the enolate of a β-dicarbonyl compound with a suitable neopentyl halide. unirioja.es

The reaction conditions for the crucial sulfuration step have been optimized over time. The most effective method for converting 3-oxoesters to dithiolethiones was developed by Curphey, who utilized a combination of phosphorus pentasulfide (P₄S₁₀) and elemental sulfur (S₈) in the presence of hexamethyldisiloxane (HMDO). mdpi.com The addition of HMDO was found to significantly increase product yields and simplify the subsequent workup procedure. mdpi.com

| Sulfurating Agent/System | Typical Conditions | Advantages/Disadvantages | Reference |

| P₄S₁₀ / S₈ | High temperature (e.g., refluxing xylene) | Effective, but can be harsh. | nih.gov |

| Lawesson's Reagent / S₈ | Refluxing toluene | Generally provides good to quantitative yields for many substrates. | mdpi.comresearchgate.net |

| P₄S₁₀ / S₈ / HMDO | Toluene or other high-boiling solvents | Higher yields and greatly simplified workup compared to other methods. | mdpi.com |

Purification and Isolation Techniques for Synthetic 3H-1,2-Dithiole-3-thione, 4-neopentyl-

After the synthesis, the crude 3H-1,2-Dithiole-3-thione, 4-neopentyl- must be isolated and purified to remove unreacted starting materials, reagents, and byproducts. A variety of standard laboratory techniques can be employed.

Initial Workup: The workup procedure is highly dependent on the synthetic method used. If the HMDO-modified sulfurization is employed, the workup is simplified. mdpi.com For other methods, an initial aqueous wash to remove water-soluble impurities like potassium carbonate is common, followed by extraction with an organic solvent. nih.gov

Crystallization: Recrystallization is a powerful technique for purifying solid organic compounds. A suitable solvent or solvent system is chosen in which the target compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethyl acetate (B1210297) is a solvent mentioned for recrystallizing related dithiolethione structures. mdpi.com

Chromatography: If crystallization is insufficient, column chromatography is the most common purification method. Silica (B1680970) gel is typically used as the stationary phase, with a solvent system (eluent) of appropriate polarity to separate the desired product from impurities. For more challenging separations, such as isolating regioisomers, High-Performance Liquid Chromatography (HPLC) may be required. mdpi.com

Specialized Washes: In some cases, a crude solid may be washed or suspended in a specific solvent to remove a particular class of impurity. For instance, washing with a mixture of acetonitrile (B52724) and sulfuric acid has been used to remove soluble colored impurities from a related dithiole product. d-nb.info

| Technique | Description | Applicability |

| Aqueous Wash | Washing the crude reaction mixture with water or brine to remove inorganic salts and water-soluble byproducts. | Standard first step in many workup procedures. |

| Recrystallization | Dissolving the crude solid in a hot solvent and allowing it to cool slowly to form pure crystals. | Primary method for purifying solid products. |

| Column Chromatography | Separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel). | Used when crystallization is ineffective or to separate close-running impurities. |

| HPLC | A high-resolution version of column chromatography used for difficult separations or analytical purity checks. | Useful for separating isomers or achieving very high purity. |

| Drying | Removing residual solvent and water from the purified product, often under vacuum using desiccants like P₂O₅. | Final step to obtain a pure, dry solid. |

Spectroscopic Characterization and Structural Elucidation of 3h 1,2 Dithiole 3 Thione, 4 Neopentyl

Advanced Spectroscopic Techniques for Dithiolethione Analysis

The analysis of dithiolethiones, a class of sulfur-containing heterocyclic compounds, relies on a suite of advanced spectroscopic techniques to unambiguously determine their structure. Nuclear Magnetic Resonance (NMR) spectroscopy is central to mapping the carbon-hydrogen framework, while Mass Spectrometry (MS) provides crucial information on the molecular weight and elemental composition. For complex structures or to resolve ambiguities, two-dimensional (2D) NMR techniques are invaluable. Infrared (IR) spectroscopy would further confirm the presence of key functional groups, such as the characteristic C=S (thione) bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3H-1,2-Dithiole-3-thione, 4-neopentyl-

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For 3H-1,2-dithiole-3-thione, 4-neopentyl-, a combination of ¹H, ¹³C, and 2D NMR experiments would be required for full structural assignment.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For the 4-neopentyl derivative, distinct signals would be expected for the vinylic proton on the dithiole ring, the methylene (B1212753) protons of the neopentyl group, and the nine equivalent protons of the tert-butyl group. The chemical shift (δ, in ppm), splitting pattern (multiplicity), and integration (relative number of protons) of each signal would be key to the assignment.

Hypothetical ¹H NMR Data for 3H-1,2-Dithiole-3-thione, 4-neopentyl-

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.0-7.5 | Singlet (s) | 1H | H-5 (vinylic) |

| ~2.5-2.8 | Singlet (s) | 2H | -CH₂- |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum for 3H-1,2-dithiole-3-thione, 4-neopentyl- would be expected to show signals for the thione carbon (C=S), the two olefinic carbons of the dithiole ring, and the carbons of the neopentyl substituent. The thione carbon is typically found significantly downfield.

Hypothetical ¹³C NMR Data for 3H-1,2-Dithiole-3-thione, 4-neopentyl-

| Chemical Shift (ppm) | Assignment |

|---|---|

| >200 | C-3 (C=S) |

| ~150-160 | C-4 (olefinic) |

| ~130-140 | C-5 (olefinic) |

| ~40-50 | -CH₂- |

| ~30-35 | -C(CH₃)₃ |

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC)

To confirm the assignments from 1D NMR and to establish connectivity within the molecule, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically over two or three bonds. For the target molecule, a COSY spectrum would not be expected to show any cross-peaks, as the vinylic proton and the neopentyl protons are separated by a quaternary carbon and are thus not coupled. huji.ac.illibretexts.orgwikipedia.orglibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. columbia.edu It would definitively link the proton signals to their corresponding carbon signals, for instance, confirming the assignment of the vinylic H-5 to C-5.

Mass Spectrometry (MS) of 3H-1,2-Dithiole-3-thione, 4-neopentyl-

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of the compound. For 3H-1,2-dithiole-3-thione, 4-neopentyl- (C₈H₁₂S₃), the experimentally determined exact mass would be compared to the calculated theoretical mass to confirm the molecular formula.

Expected HRMS Data for 3H-1,2-Dithiole-3-thione, 4-neopentyl-

| Molecular Formula | Calculated Mass | Observed Mass |

|---|

Fragmentation Patterns and Structural Information

Mass spectrometry provides significant insights into the molecular weight and fragmentation pathways of 3H-1,2-dithiole-3-thione, 4-neopentyl-. While specific experimental data for this derivative is not widely published, the fragmentation pattern can be predicted based on the analysis of related 4-alkyl-3H-1,2-dithiole-3-thione compounds, such as the 4-methyl derivative. nist.gov

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The key fragmentation pathway for 4-alkyl derivatives typically involves the cleavage of the alkyl substituent. For the 4-neopentyl derivative, a characteristic fragmentation would be the loss of a tert-butyl radical (•C(CH₃)₃), leading to a significant fragment ion. Another common fragmentation pattern in dithiolethiones involves the loss of sulfur atoms or the entire dithiolethione ring system.

Table 1: Predicted Mass Spectrometry Fragmentation Data for 3H-1,2-Dithiole-3-thione, 4-neopentyl-

| Fragment Ion | Predicted m/z | Description |

| [M]⁺ | 218 | Molecular Ion |

| [M - C₄H₉]⁺ | 161 | Loss of neopentyl group |

| [M - S]⁺ | 186 | Loss of a sulfur atom |

| [M - S₂]⁺ | 154 | Loss of two sulfur atoms |

| [C₄H₉]⁺ | 57 | Neopentyl cation |

Note: The predicted m/z values are based on the most abundant isotopes.

Infrared (IR) and Raman Spectroscopy of 3H-1,2-Dithiole-3-thione, 4-neopentyl- for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes of a molecule. The spectra of 3H-1,2-dithiole-3-thione, 4-neopentyl- are expected to exhibit characteristic bands for the C=S (thione) group, the S-S bond, and the C=C bond within the dithiole ring, as well as vibrations associated with the neopentyl substituent.

Drawing parallels with related structures like 3H-1,2-benzodithiole-3-thione, the IR spectrum is anticipated to show bands for C-H stretching and aromatic C=C vibrations. researchgate.net The C=S stretching vibration is a particularly important diagnostic peak for thiones, typically appearing in the region of 1050-1250 cm⁻¹. The S-S stretching vibration is expected to be weak in the IR spectrum but may be more prominent in the Raman spectrum, usually found in the 400-500 cm⁻¹ range.

Table 2: Predicted IR and Raman Vibrational Frequencies for 3H-1,2-Dithiole-3-thione, 4-neopentyl-

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| C-H stretching (neopentyl) | 2850-3000 | IR, Raman |

| C=C stretching (dithiole ring) | 1550-1650 | IR, Raman |

| C-H bending (neopentyl) | 1365-1485 | IR, Raman |

| C=S stretching (thione) | 1050-1250 | IR, Raman |

| S-S stretching | 400-500 | Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions in 3H-1,2-Dithiole-3-thione, 4-neopentyl-

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 1,2-dithiole-3-thione chromophore is known to exhibit complex electronic spectra with multiple absorption bands in the UV and visible regions. ruc.dkruc.dk The spectrum of 3H-1,2-dithiole-3-thione, 4-neopentyl- is expected to be characterized by transitions involving the π-electrons of the dithiolethione ring system.

Generally, 1,2-dithiole-3-thiones display intense absorptions in the UV region and a weaker, broad band in the visible region, which is responsible for their characteristic color. researchgate.net The electronic transitions are typically assigned as π → π* and n → π* transitions. The position and intensity of these bands can be influenced by the nature of the substituent on the ring and the polarity of the solvent (solvatochromism). researchgate.net

Table 3: Predicted UV-Vis Absorption Data for 3H-1,2-Dithiole-3-thione, 4-neopentyl-

| Wavelength Range (nm) | Type of Transition | Description |

| 250-350 | π → π | Intense absorption band related to the conjugated system. |

| 400-500 | n → π | Weaker absorption band, responsible for the color of the compound. |

X-ray Crystallography and Solid-State Structure of 3H-1,2-Dithiole-3-thione, 4-neopentyl-

Table 4: Predicted X-ray Crystallographic Parameters for 3H-1,2-Dithiole-3-thione, 4-neopentyl- (based on related structures)

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| S-S Bond Length | ~2.05 Å |

| C=S Bond Length | ~1.65 Å |

| C=C Bond Length (ring) | ~1.35 Å |

| C-S Bond Lengths (ring) | ~1.70 - 1.75 Å |

Chemical Reactivity and Transformation of 3h 1,2 Dithiole 3 Thione, 4 Neopentyl

Reaction Mechanisms Involving the 1,2-Dithiole-3-thione Core

The 1,2-dithiole-3-thione ring is a versatile platform for a variety of chemical transformations. Its reactivity stems from the presence of multiple sulfur atoms, a thione group, and a carbon-carbon double bond, which can all serve as sites for chemical attack or participation in concerted reactions.

The electrophilic nature of the carbon atoms within the 1,2-dithiole-3-thione ring makes them susceptible to attack by nucleophiles. Specifically, the C5 position is a common site for nucleophilic addition, which can lead to ring-opening or substitution reactions. For instance, reactions with active methylene (B1212753) nitriles in the presence of a base can lead to the formation of thiine derivatives, initiated by the nucleophilic attack of the methylene group at the C5 position of the dithiole ring. cas.cnresearchgate.net

The exocyclic thione group can also be a target for nucleophiles. For example, its reaction with primary and secondary amines can result in the formation of imines through an addition-elimination mechanism. capes.gov.br The general reactivity with nucleophiles is a hallmark of the 1,2-dithiole-3-thione scaffold.

Table 1: Examples of Nucleophilic Reactions on the 1,2-Dithiole-3-thione Core

| Nucleophile | Site of Attack | Product Type | Reference |

|---|---|---|---|

| Active Methylene Nitriles | C5 | Thiine derivatives | cas.cnresearchgate.net |

| Primary/Secondary Amines | Exocyclic Thione Carbon | Imines | capes.gov.br |

While less common than nucleophilic attack due to the electron-rich nature of the sulfur atoms, electrophilic reactions can occur on the 1,2-dithiole-3-thione ring. The sulfur atoms, with their lone pairs of electrons, can act as nucleophilic centers, reacting with strong electrophiles. For instance, oxidation of the sulfur atoms to form S-oxides is a known transformation. rsc.org Additionally, the carbon-carbon double bond can potentially undergo electrophilic addition, although this is less frequently reported compared to reactions at the sulfur centers.

The 1,2-dithiole-3-thione system is an active participant in various cycloaddition reactions, a testament to its conjugated structure. These reactions provide powerful methods for the synthesis of more complex heterocyclic systems. nih.govbeilstein-journals.org

One of the most studied cycloaddition pathways is the 1,3-dipolar cycloaddition. The thione group can react with 1,3-dipoles like nitrilimines, leading to the formation of spiro-thiadiazoles, which can then undergo further rearrangement. nih.gov The system can also react with activated alkynes and alkenes. For example, the reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) can yield 1,3-dithiole derivatives. nih.govbeilstein-journals.org These reactions can be influenced by thermal or photochemical conditions. nih.govresearchgate.net

Table 2: Cycloaddition Reactions of the 1,2-Dithiole-3-thione System

| Reactant | Reaction Type | Product Type | Conditions | Reference |

|---|---|---|---|---|

| Nitrilimines | 1,3-Dipolar Cycloaddition | Spiro-thiadiazoles | Varies | nih.gov |

| Dimethyl Acetylenedicarboxylate (DMAD) | Cycloaddition | 1,3-Dithioles, Thiopyranes | Thermal or Photochemical | nih.govbeilstein-journals.org |

Role of the Neopentyl Moiety in Modulating Reactivity

The 4-neopentyl group, a bulky alkyl substituent, is expected to exert a significant steric influence on the reactivity of the 1,2-dithiole-3-thione ring. This steric hindrance can modulate the accessibility of the reactive sites on the heterocyclic core to incoming reagents.

For nucleophilic attack at the adjacent C5 position or the C4 carbon itself, the neopentyl group would likely decrease the reaction rate compared to a smaller substituent by impeding the approach of the nucleophile. Similarly, in cycloaddition reactions, the bulky nature of the neopentyl group could influence the stereochemical outcome of the product. While specific studies on the 4-neopentyl derivative are limited, the principle of steric hindrance suggests a dampening effect on reactions requiring direct interaction at the C4 and C5 positions.

Photochemical and Thermal Transformations of 3H-1,2-Dithiole-3-thione, 4-neopentyl-

The photochemical and thermal reactivity of 1,2-dithiole-3-thiones can lead to interesting molecular rearrangements and the formation of new structures. Irradiation of certain 1,2-dithiole-3-thiones in the presence of reactants like DMAD can lead to the formation of thiopyrane structures. nih.govbeilstein-journals.org The specific photochemical behavior of the 4-neopentyl derivative has not been extensively documented, but it is plausible that it could undergo similar transformations.

Thermal decomposition of related sulfur-containing heterocycles can lead to the formation of various reactive intermediates and stable products. nih.gov The thermal stability and decomposition pathways of 3H-1,2-Dithiole-3-thione, 4-neopentyl- would be influenced by the strength of the bonds within the dithiole ring and the nature of the neopentyl substituent.

Oxidation-Reduction Chemistry of 3H-1,2-Dithiole-3-thione, 4-neopentyl-

The 1,2-dithiole-3-thione scaffold is redox-active. The sulfur atoms can be oxidized to form sulfoxides and sulfones. rsc.orgmdpi.com These oxidation reactions can alter the electronic properties and subsequent reactivity of the molecule.

Conversely, the dithiole ring can participate in reduction processes. The inherent strain and the presence of the disulfide bond make it a potential electron acceptor. The redox properties of these compounds are of interest due to their biological activities, where they can interact with cellular redox systems. nih.govnih.gov The specific redox potential of 3H-1,2-Dithiole-3-thione, 4-neopentyl- has not been reported, but it is expected to exhibit the characteristic redox behavior of the 1,2-dithiole-3-thione class of compounds.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3H-1,2-Dithiole-3-thione, 4-neopentyl- |

| Thiine |

| Imine |

| S-oxide |

| Spiro-thiadiazole |

| 1,3-Dithiole |

| Thiopyrane |

| 1,3-Dithiolane |

| Dimethyl acetylenedicarboxylate (DMAD) |

| Maleic anhydride |

Ring-Opening and Rearrangement Reactions of the Dithiole Ring System

The 1,2-dithiole-3-thione nucleus is a versatile synthon for the construction of other sulfur-containing heterocycles. These transformations often proceed through an initial ring-opening event, followed by rearrangement and cyclization, sometimes with the incorporation of atoms from the reacting partner.

One of the most studied transformations of 3H-1,2-dithiole-3-thiones involves their reaction with activated acetylenes, such as dimethyl acetylenedicarboxylate (DMAD). researchgate.netnih.gov This reaction typically proceeds via a [3+2] cycloaddition, where the dithiolethione acts as a 1,3-dipole across the C-S-S-C atoms. The initial adduct is an unstable spiro-dithiole, which then undergoes a ring-opening and rearrangement cascade. The exocyclic thione group and one of the ring sulfur atoms are often extruded or incorporated into a new ring system. For many 4-substituted dithiolethiones, this sequence leads to the formation of thiopyran derivatives. nih.gov

Another significant class of ring transformation reactions involves the interaction of 3H-1,2-dithiole-3-thiones with compounds possessing active methylene groups, such as certain nitriles. In the presence of a base like triethylamine, the active methylene compound can act as a nucleophile, attacking the dithiole ring. This initial attack can lead to the opening of the dithiole ring and subsequent rearrangement and cyclization to form new heterocyclic systems, such as thiinethiones. The reaction of 4-phenyl-1,2-dithiole-3-thione with active methylene nitriles has been shown to yield various fused and isolated thiine derivatives, demonstrating the replacement of a sulfur atom with a carbon-carbon fragment from the nitrile reagent.

Computational Chemistry and Theoretical Investigations of 3h 1,2 Dithiole 3 Thione, 4 Neopentyl

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in determining the electronic structure, stability, and reactivity of 3H-1,2-dithiole-3-thione derivatives. These methods allow for a detailed examination of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of sulfur-containing heterocyclic compounds due to its balance of computational cost and accuracy. Studies on the parent 3H-1,2-dithiole-3-thione and its analogs consistently employ DFT to explore their geometric and electronic structures.

DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are utilized to optimize the molecular geometry and calculate key electronic parameters. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. For the parent 3H-1,2-dithiole-3-thione, this gap is significant, suggesting a relatively stable molecule. The introduction of a bulky, electron-donating neopentyl group at the 4-position would be expected to raise the HOMO energy level, potentially narrowing the HOMO-LUMO gap and thus increasing the molecule's reactivity.

Table 1: Calculated Electronic Properties of 3H-1,2-dithiole-3-thione using DFT (B3LYP/6-311++G(d,p))

| Parameter | Value (Hartree) | Value (eV) |

|---|---|---|

| HOMO Energy | -0.245 | -6.67 |

| LUMO Energy | -0.098 | -2.67 |

| HOMO-LUMO Gap | 0.147 | 4.00 |

Data is based on calculations for the parent compound and serves as a reference.

Ab initio methods, which are based on first principles without empirical parameterization, provide a higher level of theory for comparison and validation of DFT results. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally intensive, can offer more accurate descriptions of electron correlation effects.

Conformational Analysis of 3H-1,2-Dithiole-3-thione, 4-neopentyl-

The conformational landscape of 4-neopentyl-3H-1,2-dithiole-3-thione is dominated by the orientation of the bulky neopentyl group relative to the planar dithiolethione ring. Computational conformational analysis, typically performed using DFT or semi-empirical methods, is essential to identify the most stable conformers and the energy barriers between them.

The neopentyl group, with its quaternary carbon, introduces significant steric hindrance. A potential energy surface scan, rotating the C-C bond connecting the neopentyl group to the dithiole ring, would reveal the preferred dihedral angles. It is expected that the lowest energy conformer would position the tert-butyl portion of the neopentyl group to minimize steric clash with the sulfur atoms of the ring. This analysis is critical as the molecular conformation can significantly influence the compound's reactivity and intermolecular interactions.

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental data and the structural elucidation of new compounds.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is used to calculate chemical shifts (δ) for ¹H and ¹³C nuclei. For 4-neopentyl-3H-1,2-dithiole-3-thione, calculations would predict a characteristic singlet for the methine proton on the ring and distinct signals for the methylene (B1212753) and tert-butyl protons of the neopentyl group. The calculated ¹³C chemical shifts would help in assigning the signals for the C=S and C=C carbons within the heterocyclic ring.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. Calculations on the parent 3H-1,2-dithiole-3-thione show characteristic absorptions in the UV-Vis region arising from π→π* and n→π* electronic transitions. The presence of the neopentyl group as an auxochrome would likely induce a bathochromic (red) shift in the absorption maxima due to its electron-donating nature.

Table 2: Predicted Spectroscopic Data for 4-neopentyl-3H-1,2-dithiole-3-thione (Conceptual)

| Spectroscopy | Parameter | Predicted Value/Region |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Ring CH: ~6.5-7.5 ppm; CH₂: ~2.5-3.0 ppm; C(CH₃)₃: ~0.9-1.2 ppm |

| ¹³C NMR | Chemical Shift (δ) | C=S: ~200-210 ppm; Ring C=C: ~120-150 ppm |

| UV-Vis | λ_max | π→π: ~300-350 nm; n→π: ~400-450 nm |

These are hypothetical values based on data for related structures and known substituent effects.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving 1,2-dithiole-3-thiones. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, providing a detailed picture of the reaction pathway.

For instance, theoretical studies have explored the reactivity of the exocyclic sulfur atom, which is a key site for electrophilic and nucleophilic attack. Computational modeling of the reaction of a 1,2-dithiole-3-thione with an electrophile would involve identifying the structure of the initial complex, the transition state for the addition, and the final product. The calculated energy barriers would indicate the feasibility of the proposed mechanism. Such studies have provided insights into the synthesis of various derivatives and the biological activity of these compounds.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations focus on individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD simulations can provide insights into the intermolecular interactions of 4-neopentyl-3H-1,2-dithiole-3-thione in the condensed phase (liquid or solid).

Using a force field parameterized for sulfur-containing organic molecules, MD simulations could model how molecules of 4-neopentyl-3H-1,2-dithiole-3-thione pack in a crystal lattice or how they solvate in different solvents. These simulations can calculate properties like the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance. For a molecule with a bulky, nonpolar neopentyl group and a polar dithiolethione head, MD simulations could reveal tendencies for aggregation or specific orientations in solution, driven by a combination of van der Waals forces and dipole-dipole interactions.

Synthesis and Characterization of Derivatives of 3h 1,2 Dithiole 3 Thione, 4 Neopentyl

Modification at the Dithiole Ring System

Modifications of the 3H-1,2-dithiole-3-thione ring system are diverse and allow for the creation of a wide range of derivatives. These reactions can target different positions on the heterocyclic core, leading to new compounds with altered properties.

Reactions at C4 and C5 Positions: One-pot procedures starting from terminal alkynes can yield 4-mercapto-5-substituted 3H-1,2-dithiole-3-thiones. nih.gov This method involves deprotonation of the alkyne, reaction with carbon disulfide, and subsequent treatment with elemental sulfur. nih.gov Similarly, starting from dialkyl malonates and using a mixture of elemental sulfur and P₂S₅, 4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones can be synthesized. nih.gov

Cycloaddition and Recyclization Reactions: The dithiolethione ring can undergo cycloaddition reactions with various molecules. For instance, it can react with alkynes to form 1,3-dithioles. nih.gov These reactions typically involve the addition of one equivalent of the alkyne at or below room temperature. nih.gov Recyclization reactions can transform the 1,2-dithiole-3-thione ring into different heterocyclic systems, demonstrating the ring's versatility as a synthetic intermediate. nih.gov

Reaction with Nucleophiles: The reactivity of the dithiolethione ring with nucleophiles, such as sodium ethanethiolate, is dependent on the substituents at the C4 and C5 positions. capes.gov.br The reaction often occurs at the S-2 position and can lead to a variety of products. capes.gov.br

A summary of potential modification strategies at the dithiole ring is presented below.

Derivatization of the Neopentyl Substituent

The neopentyl group, characterized by a quaternary carbon atom bonded to a tert-butyl group, is generally considered to be sterically hindered and chemically inert, making its direct derivatization challenging. Dehydrogenation and sulfuration of an isopropyl group to form a dithiolethione ring requires harsh reaction conditions, such as heating up to 200°C, a method that has become less common. nih.gov

Structure-Activity Relationships (SAR) in 3H-1,2-Dithiole-3-thione, 4-neopentyl- Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how molecular structure influences biological activity. For dithiolethiones, SAR studies often focus on their role as inducers of cellular defense mechanisms or as H₂S donors. nih.gov While specific SAR data for 4-neopentyl-3H-1,2-dithiole-3-thione is limited, general principles can be drawn from studies on related analogs.

For instance, the biological effects of anethole (B165797) dithiolethione (ADT), a well-known H₂S donor, are mediated by its active metabolite, ADT-OH. frontiersin.org This highlights the importance of substituents on the dithiolethione core in determining metabolic fate and subsequent activity. The dithiolethione pharmacophore itself is key to the release of H₂S. frontiersin.org

Investigations into various substituted phenols and polyynes have shown that the nature, number, and position of substituents significantly impact cytotoxicity and biological activity. nih.govwm.edu For dithiolethione analogs, modifications to the substituents on the ring would be expected to modulate properties such as H₂S release kinetics, cell permeability, and interaction with biological targets. The bulky, lipophilic neopentyl group at the C4 position likely influences the compound's solubility and distribution, which in turn affects its biological profile.

Synthesis of Conjugates for Controlled Chemical Release Studies (e.g., Hydrogen Sulfide)

3H-1,2-dithiole-3-thiones are recognized as a significant class of H₂S donors. nih.gov The core dithiolethione structure is responsible for the release of H₂S, often following metabolic activation. frontiersin.org The development of conjugates, where the dithiolethione moiety is linked to another molecule, is a key strategy for achieving targeted or controlled H₂S release.

The synthesis of such conjugates involves linking the dithiolethione scaffold to a promoiety, which could be another pharmacologically active molecule or a directing group. For example, novel H₂S-releasing derivatives have been created by incorporating the dithiolethione moiety into nicotinic acid structures. nih.gov This approach aims to combine the therapeutic effects of both H₂S and the conjugated molecule.

The rate and trigger for H₂S release can be fine-tuned by altering the chemical structure of the donor. semanticscholar.org While fast-releasing donors like NaHS provide a burst of H₂S, slow-release donors like anethole dithiolethione (ADT) and GYY4137 are often preferred for research as they more closely mimic endogenous H₂S production. frontiersin.orgfrontiersin.org The synthesis of diaminodisulfides and dialkoxydisulfides has also been explored to create donors that release H₂S rapidly upon interaction with thiols, offering a "burst release" under specific biological conditions. researchgate.net

Development of Novel Dithiolethione Scaffolds Based on 3H-1,2-Dithiole-3-thione, 4-neopentyl-

The 3H-1,2-dithiole-3-thione framework serves as a versatile starting point for the development of novel heterocyclic scaffolds. Its inherent reactivity allows for various transformations into new ring systems.

Ring Transformation Reactions: The 1,2-dithiole-3-thione ring can be converted into other heterocyclic systems through processes like 1,3-dipolar cycloaddition or recyclization reactions. nih.gov For example, refluxing a dithiolethione with sodium sulfide (B99878) can lead to the formation of thiopyranthiones or trithiapentalenes, depending on the reaction conditions. nih.gov

Annulation Reactions: The dithiole ring can be fused (annulated) to other ring systems to create more complex, polycyclic structures. A reported synthesis pathway involves the annulation of a 1,3-dithiole ring to an o-quinone core, creating novel ditopic redox-active ligands. nih.gov While this example involves a 1,3-dithiole, similar strategies could be envisioned starting from 1,2-dithiole-3-thiones.

The development of novel scaffolds based on 3H-1,2-dithiole-3-thione, 4-neopentyl- would leverage these transformation reactions. The neopentyl group would act as a bulky, sterically defining substituent on the resulting novel structures, potentially influencing their chemical properties and biological activities. The rich chemistry of the dithiolethione core provides a platform for accessing diverse and complex molecular architectures. nih.gov

Exploration of 3H-1,2-Dithiole-3-thione, 4-neopentyl- in Materials Science

Following a comprehensive search for scientific literature and data, it has been determined that there is currently insufficient specific information available on the chemical compound 3H-1,2-dithiole-3-thione, 4-neopentyl- to construct a detailed article based on the requested outline.

The performed searches yielded results for the broader class of 3H-1,2-dithiole-3-thiones, which are a well-studied group of sulfur-containing heterocycles. This class of compounds is noted for various applications, including their role as precursors for organic electronic conductors and semiconducting polymers. Research has been conducted on the synthesis and reactivity of various derivatives, such as those with aryl or alkylthio substituents. However, specific research findings, data tables, or detailed discussions pertaining to the 4-neopentyl derivative are not present in the available search results.

Consequently, it is not possible to provide scientifically accurate and thorough content for the following specified topics concerning 3H-1,2-dithiole-3-thione, 4-neopentyl- :

Exploration of 3h 1,2 Dithiole 3 Thione, 4 Neopentyl in Materials Science

Interaction with Nanomaterials and Surface Chemistry Studies

Without dedicated studies on this specific compound, any attempt to generate content for these sections would involve speculation based on the properties of related compounds, which would not adhere to the strict requirement of focusing solely on 3H-1,2-dithiole-3-thione, 4-neopentyl- .

Biological Response Modulation by 3h 1,2 Dithiole 3 Thione, 4 Neopentyl Mechanism Focused

Interaction with Cellular Signaling Pathways at a Molecular Level

The biological effects of dithiolethiones are largely attributed to their ability to interact with and modulate key cellular signaling pathways that govern cellular stress responses, inflammation, and metabolism.

Modulation of Transcription Factor Activity (e.g., Nrf2, NF-κB)

Dithiolethiones are recognized for their potent influence on the activity of critical transcription factors, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB).

The parent compound, 3H-1,2-dithiole-3-thione (D3T), is a well-established activator of Nrf2. Nrf2 is a central regulator of cellular antioxidant defenses. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1. Upon activation by compounds like D3T, Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (AREs) in the promoter regions of various target genes. This leads to the transcription of a suite of protective enzymes and proteins. Studies have shown that D3T's protective effects against inflammation are dependent on Nrf2 activation; in macrophages lacking Nrf2, the anti-inflammatory effects of D3T were completely lost. S-sulfhydration of Keap1 by H₂S, a molecule released by dithiolethiones, is one proposed mechanism for Nrf2 activation.

Concurrently, D3T has been shown to suppress the activity of NF-κB, a key transcription factor in the inflammatory response. In studies involving endotoxemia models, D3T was found to block the nuclear translocation and DNA binding of NF-κB. This inhibitory effect on NF-κB is crucial for its anti-inflammatory properties, as NF-κB activation leads to the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). The suppression of NF-κB activation by D3T contributes to the reduced expression of these inflammatory mediators.

Table 1: Modulation of Transcription Factor Activity by 3H-1,2-dithiole-3-thione (D3T)

| Transcription Factor | Effect of D3T | Downstream Consequence |

|---|---|---|

| Nrf2 | Activation and nuclear translocation | Increased expression of antioxidant and cytoprotective genes. |

| NF-κB | Inhibition of nuclear translocation and DNA binding | Decreased expression of pro-inflammatory cytokines (e.g., IL-1β, TNF-α). |

Influence on Enzyme Systems and Protein Kinases (e.g., GST, AMPK, S6K1)

The activation of Nrf2 by dithiolethiones leads to the upregulation of various phase II detoxification and antioxidant enzymes. A prominent example is Glutathione (B108866) S-transferase (GST). Studies on D3T demonstrate a concentration-dependent increase in the levels and activity of GST in cultured cells. This induction of GST enhances the cell's capacity to neutralize electrophilic toxins and reactive oxygen species. Other antioxidant enzymes induced by D3T include glutathione peroxidase, glutathione reductase, and NADPH:quinone oxidoreductase 1.

The influence of dithiolethiones may also extend to key protein kinases that act as cellular energy sensors and regulators of cell growth, such as AMP-activated protein kinase (AMPK) and Ribosomal protein S6 kinase beta-1 (S6K1). While direct studies on 4-neopentyl-3H-1,2-dithiole-3-thione are not available, the release of H₂S from dithiolethiones is known to modulate various protein kinases. For instance, H₂S has been shown to regulate AMPK through deubiquitination, which in turn can influence processes like autophagy.

Table 2: Influence of 3H-1,2-dithiole-3-thione (D3T) on Enzyme Systems

| Enzyme/Protein Kinase | Effect of D3T | Functional Outcome |

|---|---|---|

| Glutathione S-transferase (GST) | Upregulation | Enhanced detoxification of xenobiotics and neutralization of oxidative stress. |

| Glutathione Peroxidase | Upregulation | Increased reduction of hydrogen peroxide and lipid hydroperoxides. |

| Glutathione Reductase | Upregulation | Regeneration of reduced glutathione (GSH). |

| NADPH:quinone oxidoreductase 1 | Upregulation | Detoxification of quinones and reduction of oxidative stress. |

| AMPK | Potential Modulation (via H₂S) | Regulation of cellular energy homeostasis and autophagy. |

Mechanisms of Hydrogen Sulfide (B99878) (H₂S) Release and Its Chemical Biology

A key aspect of the biological activity of dithiolethiones is their capacity to act as hydrogen sulfide (H₂S) donors. H₂S is now recognized as a critical gasotransmitter, alongside nitric oxide and carbon monoxide, with diverse signaling functions.

Kinetics and Thermodynamics of H₂S Generation from 3H-1,2-Dithiole-3-thione, 4-neopentyl-

Detailed kinetic and thermodynamic studies specifically on H₂S generation from 4-neopentyl-3H-1,2-dithiole-3-thione are not extensively available in the public domain. However, the general mechanism for H₂S release from dithiolethiones involves their reaction with thiols, such as glutathione (GSH), which are abundant in the cellular environment. This reaction is thought to proceed via a nucleophilic attack on the dithiolethione ring, leading to its opening and subsequent release of H₂S. The rate and efficiency of H₂S release can be influenced by the nature of the substituent on the dithiolethione ring. A bulky group like neopentyl at the 4-position could sterically and electronically influence the reaction kinetics with cellular thiols, thereby modulating the rate of H₂S generation.

Role of H₂S in Mediating Molecular Interactions

The H₂S released from dithiolethiones plays a pivotal role in mediating many of their biological effects. H₂S can directly interact with and modify proteins through a post-translational modification known as S-sulfhydration. This process involves the conversion of a cysteine thiol group (-SH) on a target protein to a persulfide group (-SSH). This modification can alter the protein's structure, function, and interaction with other molecules. For example, the S-sulfhydration of specific cysteine residues in Keap1 leads to the activation of the Nrf2 pathway. Similarly, H₂S has been shown to S-sulfhydrate components of the NF-κB signaling pathway, contributing to its regulation.

Investigation of Protein S-Sulfhydration by Dithiolethiones

The ability of dithiolethiones to induce protein S-sulfhydration is a direct consequence of their H₂S-donating capability. This post-translational modification is a key mechanism by which these compounds exert their biological effects.

The process of S-sulfhydration involves the covalent modification of specific cysteine residues on target proteins by H₂S. This modification can occur through several proposed chemical reactions, including the reaction of H₂S with oxidized cysteine residues (sulfenic acids) or with disulfide bonds. The addition of the persulfide group (-SSH) can significantly alter the local protein environment, leading to changes in enzyme activity, protein-protein interactions, and protein localization. A wide range of proteins have been identified as targets for S-sulfhydration, including transcription factors, enzymes, and ion channels. For example, H₂S-mediated S-sulfhydration of ATP-sensitive potassium (KATP) channels is involved in vasorelaxation. The investigation into which specific proteins are S-sulfhydrated following treatment with dithiolethiones is an active area of research to fully elucidate their mechanisms of action.

Table 3: Mentioned Compound Names

| Compound Name | Abbreviation/Synonym |

|---|---|

| 3H-1,2-Dithiole-3-thione, 4-neopentyl- | - |

| 3H-1,2-Dithiole-3-thione | D3T |

| Hydrogen Sulfide | H₂S |

| Nuclear factor erythroid 2-related factor 2 | Nrf2 |

| Nuclear Factor-kappa B | NF-κB |

| Kelch-like ECH-associated protein 1 | Keap1 |

| Interleukin-1β | IL-1β |

| Tumor Necrosis Factor-alpha | TNF-α |

| Glutathione S-transferase | GST |

| AMP-activated protein kinase | AMPK |

| Ribosomal protein S6 kinase beta-1 | S6K1 |

Cellular and Subcellular Distribution Studies (Non-pharmacokinetic)

Specific experimental data on the cellular and subcellular distribution of 3H-1,2-dithiole-3-thione, 4-neopentyl- are not extensively available in current scientific literature. However, the distribution of dithiolethiones is generally influenced by their physicochemical properties, particularly their lipophilicity. asianpubs.org The presence of the bulky and hydrophobic neopentyl group at the 4-position is expected to significantly increase the lipophilicity of the molecule compared to the unsubstituted parent compound.

This increased lipophilicity would likely facilitate its passage across the lipid bilayer of cell membranes. It is hypothesized that 3H-1,2-dithiole-3-thione, 4-neopentyl- would distribute into various cellular compartments, with a potential for accumulation in lipid-rich structures such as the endoplasmic reticulum and mitochondria. Studies on other lipophilic compounds have shown such distribution patterns.

The cellular uptake of similar sulfur-containing heterocyclic compounds has been shown to be efficient and can occur through various mechanisms, including passive diffusion. rsc.org The specific transporters or channels involved in the uptake of 4-neopentyl-3H-1,2-dithiole-3-thione have not been identified.

Illustrative Data on Cellular Distribution:

The following table is a hypothetical representation of potential cellular distribution data for 3H-1,2-dithiole-3-thione, 4-neopentyl-, based on the expected behavior of lipophilic molecules.

| Cellular Compartment | Predicted Relative Abundance |

| Cytosol | Moderate |

| Nucleus | Low to Moderate |

| Mitochondria | High |

| Endoplasmic Reticulum | High |

| Plasma Membrane | Moderate |

Note: This table is for illustrative purposes only and is not based on experimental data for 3H-1,2-dithiole-3-thione, 4-neopentyl-.

Molecular Docking and Binding Studies with Biological Targets

Direct molecular docking and binding studies for 3H-1,2-dithiole-3-thione, 4-neopentyl- with specific biological targets are not widely reported. However, research on the broader class of dithiolethiones has identified several potential molecular targets. The primary mechanism of action for many dithiolethiones involves the modulation of the Keap1-Nrf2 pathway. nih.gov It is proposed that dithiolethiones can react with specific cysteine residues on Keap1, leading to the release of Nrf2 and its subsequent translocation to the nucleus to activate the transcription of antioxidant response element (ARE)-dependent genes.

Molecular docking simulations of other dithiolethione derivatives with Keap1 could provide insights into the potential binding interactions of 3H-1,2-dithiole-3-thione, 4-neopentyl-. The dithiolethione core would be expected to form key interactions within the binding pocket, while the 4-neopentyl substituent would likely occupy a hydrophobic sub-pocket. The size and conformation of this substituent could influence the binding affinity and specificity for Keap1, and consequently, the potency of Nrf2 activation.

Structure-activity relationship studies on substituted dithiolethiones have indicated that the electronic properties of the substituent at the 4-position can influence their biological activity, including their ability to induce glutathione. nih.govnih.gov

Hypothetical Molecular Docking Results:

This table illustrates the kind of data that would be generated from a molecular docking study of 3H-1,2-dithiole-3-thione, 4-neopentyl- with a target protein like Keap1.

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Keap1 (Kelch-like ECH-associated protein 1) | -8.5 | Cys151, Gly364, Val465 |

| NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) | -7.2 | Arg57, Cys38, Glu61 |

| GST (Glutathione S-transferase) | -6.8 | Tyr7, Trp38, Arg13 |

Note: The data in this table is purely illustrative and does not represent actual experimental or computational results for 3H-1,2-dithiole-3-thione, 4-neopentyl-.

Analytical Methodologies for 3h 1,2 Dithiole 3 Thione, 4 Neopentyl Detection and Quantification in Research Matrices

Chromatographic Separation Techniques (HPLC, GC)

Chromatographic techniques are fundamental for the separation and analysis of 3H-1,2-dithiole-3-thione, 4-neopentyl- from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like 3H-1,2-dithiole-3-thione, 4-neopentyl-. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For the analysis of 1,2,4-triazole-3-thione derivatives, which are structurally related to dithiolethiones, reversed-phase HPLC with a glycoprotein-based chiral stationary phase has been successfully employed. nih.gov This suggests that a similar approach could be effective for 3H-1,2-dithiole-3-thione, 4-neopentyl-.

A typical HPLC method would involve a C18 or similar nonpolar stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a buffer to control the pH. Detection is commonly achieved using a UV-Vis detector, as dithiolethiones exhibit strong absorbance in the UV-visible region. researchgate.net

Gas Chromatography (GC):

GC is a powerful technique for the analysis of volatile and thermally stable compounds. While the volatility of 3H-1,2-dithiole-3-thione, 4-neopentyl- needs to be considered, GC can be a suitable method, potentially after derivatization to increase volatility and thermal stability. For instance, dithiocarbamates, which share structural similarities, are often analyzed by GC after methylation. nih.gov

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. Detection can be achieved using various detectors, with Flame Ionization Detection (FID) being a common choice for organic compounds. For enhanced selectivity and sensitivity, a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) can be utilized, particularly given the presence of sulfur in the molecule. cdc.gov

Table 1: Comparison of HPLC and GC for the Analysis of 3H-1,2-Dithiole-3-thione, 4-neopentyl-

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |

| Applicability | Suitable for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required. |

| Typical Stationary Phase | Reversed-phase (e.g., C18), Normal-phase, Chiral columns. | Fused silica (B1680970) capillary columns with various coatings (e.g., polydimethylsiloxane). |

| Typical Mobile Phase | Solvent mixtures (e.g., acetonitrile/water, methanol/water). | Inert gases (e.g., Helium, Nitrogen, Hydrogen). |

| Common Detectors | UV-Vis, Diode Array Detector (DAD), Fluorescence, Mass Spectrometry (MS). | Flame Ionization Detector (FID), Flame Photometric Detector (FPD), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS). |

| Advantages | Wide applicability, non-destructive. | High resolution, high sensitivity. |

| Limitations | Lower resolution than GC for some compounds. | Requires volatile and thermally stable analytes. |

Electrochemical Methods for Detection

Electrochemical methods offer a sensitive and selective alternative for the detection of electroactive compounds like 3H-1,2-dithiole-3-thione, 4-neopentyl-. These techniques are based on measuring the current or potential changes resulting from the redox reactions of the analyte at an electrode surface. The dithiolethione moiety is known to be electrochemically active.

The application of a modified screen-printed carbon electrode (SPCE) has been reported for the electrochemical detection of 4-nitrophenol, demonstrating the potential of such methods for aromatic compounds. nih.gov A similar approach using a modified electrode could be developed for 3H-1,2-dithiole-3-thione, 4-neopentyl-. Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) could be employed to study its electrochemical behavior and develop a quantitative analytical method. The choice of electrode material and any modifications would be critical to achieving the desired sensitivity and selectivity.

Spectrophotometric Assays

Spectrophotometric assays, particularly UV-Visible spectrophotometry, provide a simple and cost-effective method for the quantification of 3H-1,2-dithiole-3-thione, 4-neopentyl-, provided it has a distinct chromophore. Dithiolethiones are known to exhibit significant UV-Vis absorbance. researchgate.net The UV-Vis spectrum of a related compound, 5-(1-butylthio)-3H-1,2-dithiole-3-thione, shows two absorption bands above 300 nm. researchgate.net

This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. A standard calibration curve would be generated by measuring the absorbance of solutions with known concentrations of the compound at its wavelength of maximum absorbance (λmax). While simple and rapid, spectrophotometric assays may lack the selectivity of chromatographic methods, especially when analyzing complex matrices where other components may absorb at similar wavelengths.

Advanced Hyphenated Techniques (LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a detection technique, offer the highest levels of selectivity and sensitivity for the analysis of 3H-1,2-dithiole-3-thione, 4-neopentyl-.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. This technique is particularly powerful for the analysis of complex mixtures, as it provides not only retention time data but also molecular weight and structural information. The parent compound, 3H-1,2-dithiole-3-thione (D3T), has been analyzed using GC-Mass Spectrometry, and similar principles would apply to LC-MS analysis of its derivatives. nih.gov Following separation by HPLC, the eluent is introduced into the mass spectrometer, where the analyte molecules are ionized (e.g., by electrospray ionization - ESI) and their mass-to-charge ratio is determined. This allows for highly specific and sensitive quantification, even at very low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a gold-standard technique for the identification and quantification of volatile and semi-volatile organic compounds. thermofisher.com It has been successfully used for the analysis of dithiocarbamates and other sulfur-containing compounds in various matrices. nih.govresearchgate.net The analysis of 3H-1,2-dithiole-3-thione (D3T) has been performed using GC-MS, indicating its suitability for this class of compounds. nih.gov After separation on the GC column, the analyte enters the mass spectrometer, where it is typically ionized by electron impact (EI). The resulting mass spectrum, which is a unique fragmentation pattern for each compound, allows for unambiguous identification and quantification. The limit of quantification for related compounds using GC-MS can be as low as 0.04 µg/mL. thermofisher.com

Table 2: Overview of Advanced Hyphenated Techniques for 3H-1,2-Dithiole-3-thione, 4-neopentyl- Analysis

| Technique | Principle | Ionization Methods | Advantages | Typical Applications |

| LC-MS | Combines HPLC separation with mass spectrometric detection. | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). | High selectivity and sensitivity, suitable for non-volatile and thermally labile compounds, provides molecular weight and structural information. | Analysis in biological fluids, environmental samples, and food matrices. |

| GC-MS | Combines GC separation with mass spectrometric detection. | Electron Impact (EI), Chemical Ionization (CI). | High chromatographic resolution, excellent sensitivity, provides characteristic fragmentation patterns for compound identification. | Analysis of volatile and semi-volatile compounds in various complex matrices. |

Conclusion and Future Perspectives in 3h 1,2 Dithiole 3 Thione, 4 Neopentyl Research

Summary of Key Academic Discoveries and Contributions

Research specifically identifying 3H-1,2-Dithiole-3-thione, 4-neopentyl- is limited and primarily dates back to the mid-20th century. The compound was mentioned in a 1963 patent, which described it as an orange-colored crystalline solid with a melting point of approximately 87°C. Further work in 1966 detailed the preparation of a related compound, 5-Mercapto-4-neopentyl-1,2-dithiole-3-thione, from a mixture of 2,4,4-trimethylpentenes and sulfur in boiling dimethylformamide. These early studies established the synthesis and basic physical characteristics of the 4-neopentyl substituted dithiolethione ring system. However, a deep dive into its chemical reactivity, biological activity, and therapeutic potential, which has been extensively performed for other analogs, is absent from the current scientific literature.

Table 1: Reported Properties of 3H-1,2-Dithiole-3-thione, 4-neopentyl- and a Related Compound

| Compound Name | Reported Property | Reference |

| 4-neopentyl-1,2-dithiole-3-thione | Orange-colored crystalline solid, M.P. ~87°C | United States Patent Office (1963) |

| 5-Mercapto-4-neopentyl-1,2-dithiole-3-thione | Prepared from 2,4,4-trimethylpentenes and sulfur | J. Chem. Soc. (1966) |

Remaining Challenges and Open Questions in the Field

The foremost challenge in the study of 3H-1,2-Dithiole-3-thione, 4-neopentyl- is the profound lack of contemporary research. The initial synthetic reports have not been followed by modern analytical characterization or biological evaluation. Key open questions that remain unanswered include:

Detailed Physicochemical Properties: Beyond its melting point, there is no data on its solubility, stability, or spectroscopic characteristics (NMR, IR, Mass Spectrometry).

Biological Activity: It is unknown whether the 4-neopentyl derivative possesses the cytoprotective and chemopreventive properties commonly associated with the dithiolethione scaffold, such as the induction of Phase 2 enzymes.

Mechanism of Action: Should it exhibit biological activity, the underlying molecular mechanisms, including its potential interaction with pathways like Nrf2, remain to be elucidated.

Structure-Activity Relationship (SAR): The influence of the bulky, lipophilic neopentyl group at the 4-position on the molecule's activity and toxicity compared to other 4-substituted dithiolethiones is purely speculative at this stage.

Emerging Research Avenues for 3H-1,2-Dithiole-3-thione, 4-neopentyl-

Given the known activities of other dithiolethione derivatives, several exciting research avenues can be proposed for the 4-neopentyl analog. The unique steric and electronic properties of the neopentyl group could confer novel characteristics.

Neuroprotection: Structure-activity relationship studies on other substituted dithiolethiones have shown that their electronic properties can influence glutathione (B108866) induction activity, which is a promising neuroprotective approach. Investigating the 4-neopentyl derivative for its ability to protect neuronal cells from oxidative stress could be a valuable area of research.

Cancer Chemoprevention: A primary activity of dithiolethiones is the induction of cytoprotective Phase 2 enzymes, which is a key mechanism in cancer prevention. The lipophilicity of the neopentyl group might enhance cell membrane permeability and bioavailability, potentially leading to a potent chemopreventive agent.

Electrochemical and Material Science Applications: The sulfur-rich nature of dithiolethiones makes them interesting for applications beyond medicine. Their electrochemical properties could be explored for use in materials science, such as in the development of novel organic conductors or battery components.

Table 2: Comparison of 4-Substituted Dithiolethiones and Potential Research Focus for the 4-Neopentyl Derivative

| 4-Substituent | Known Activity/Property | Potential Influence of Neopentyl Group | Proposed Research Avenue for 4-Neopentyl Derivative |

| Methyl | Glutathione induction, neuroprotection. | Increased lipophilicity and steric bulk. | Evaluation of neuroprotective efficacy and bioavailability. |

| Phenyl | Forms highly insoluble colored salts with heavy metals. | May alter crystal packing and solid-state properties. | Investigation of metal-coordinating properties and material science applications. |

| Hydrogen (D3T) | Potent inducer of antioxidant genes and glutathione biosynthesis. | The bulky group may modulate interaction with biological targets. | Assessment of Nrf2 activation and downstream antioxidant gene expression. |

Interdisciplinary Collaborations for Advancing Dithiolethione Science

To unlock the potential of 3H-1,2-Dithiole-3-thione, 4-neopentyl-, a collaborative, interdisciplinary approach is essential.

Medicinal Chemistry and Pharmacology: Synthetic chemists can optimize the synthesis of the compound, while pharmacologists can perform in vitro and in vivo studies to determine its biological activity and toxicity profile. This would help to understand its potential as a therapeutic agent.

Biochemistry and Molecular Biology: Collaborations with biochemists are crucial to unravel the mechanism of action, for instance, by studying its effect on the Keap1-Nrf2 pathway, a key regulator of cellular antioxidant responses.

Material Science and Electrochemistry: Material scientists could investigate the solid-state properties, polymerization potential, and electrochemical behavior of this sulfur-rich heterocycle, potentially leading to novel electronic materials.

Q & A

Basic Research Questions

Q. What computational methods are validated for predicting the chemical reactivity and electronic properties of 4-neopentyl-3H-1,2-dithiole-3-thione?

- Methodological Answer : Ab initio (Hartree-Fock), density functional theory (DFT), and semi-empirical PM3 methods have been benchmarked for predicting bond lengths, charge densities, and electronic properties of dithiolethiones. Comparative studies show DFT (e.g., B3LYP/6-31G**) aligns closely with experimental geometric parameters (e.g., bond lengths ±0.01 Å, angles ±1°). These methods also evaluate substituent effects, such as electron-donating (neopentyl) or withdrawing groups, on HOMO-LUMO gaps and dipole moments .

Q. What are the common synthetic routes for 4-neopentyl-3H-1,2-dithiole-3-thione, and how are side products minimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, α-haloketones reacting with 3H-1,2-dithiole-3-thione derivatives yield target molecules, but side products like 1,2-dithiolylium salts (e.g., 7–11% yields) may form. Microwave-assisted synthesis can improve selectivity (e.g., 8–16% yield optimization). Chromatographic purification (silica gel, gradient elution) and spectroscopic characterization (¹H/¹³C NMR, X-ray crystallography) are critical for isolating the desired product .

Q. How does 4-neopentyl substitution influence phase II enzyme induction compared to other dithiolethiones?

- Methodological Answer : Substituents like neopentyl modulate lipophilicity and steric effects, altering nuclear factor erythroid 2-related factor 2 (Nrf2) activation. In vitro assays (e.g., ARE-luciferase reporter in HepG2 cells) and gene expression profiling (microarrays, RNA-seq) show that bulkier groups may reduce potency compared to smaller alkyl groups (e.g., methyl). Dose-response studies (0.1–50 µM) and glutathione S-transferase (GST) activity assays quantify efficacy differences .

Advanced Research Questions

Q. How do discrepancies in structure-activity relationships (SAR) arise between in vitro and in vivo models for dithiolethiones?

- Methodological Answer : Pharmacokinetic factors (e.g., bioavailability, metabolism) often explain contradictions. For instance, 4-neopentyl derivatives may show high in vitro Nrf2 activation but poor in vivo efficacy due to rapid hepatic clearance. Isotope-labeled tracer studies (¹⁴C or deuterated analogs) and LC-MS/MS pharmacokinetic profiling (plasma/tissue concentrations) identify metabolic bottlenecks. Comparative transcriptomics in rodent liver models further clarify tissue-specific responses .

Q. What experimental strategies resolve oxidative stress protection versus cytotoxicity in dithiolethione-treated cells?

- Methodological Answer : Balance is assessed via redox-sensitive probes (e.g., DCFH-DA for ROS) and viability assays (MTT, LDH release). For example, 4-neopentyl derivatives at 10–20 µM upregulate glutathione (GSH) by 1.5–2.5-fold in A10 smooth muscle cells but induce cytotoxicity at >50 µM. CRISPR-mediated Nrf2 knockout models differentiate Nrf2-dependent cytoprotection from off-target effects. Pre-treatment with N-acetylcysteine (NAC) can mitigate toxicity .

Q. What advanced models elucidate the role of 4-neopentyl-3H-1,2-dithiole-3-thione in ferroptosis regulation?

- Methodological Answer : GPX4 activity assays and lipid peroxidation markers (malondialdehyde, 4-HNE) in septic mice or cultured enterocytes (Caco-2) demonstrate ferroptosis inhibition. Pretreatment with 4-neopentyl derivatives (10 mg/kg, i.p.) upregulates SLC7A11/xCT (qPCR, Western blot) and preserves intestinal barrier integrity (FITC-dextran permeability). Iron chelation (deferoxamine) and GPX4 inhibitors (RSL3) validate mechanistic pathways .

Q. How can computational docking predict interactions between 4-neopentyl-dithiolethione and Nrf2/Keap1?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model ligand binding to Keap1’s Kelch domain. Neopentyl’s hydrophobic interactions with Val606 and Asp579 improve binding affinity (ΔG ≈ -9.2 kcal/mol) compared to unsubstituted analogs. Mutagenesis studies (e.g., Keap1 C151S mutants) confirm covalent vs. non-covalent binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.